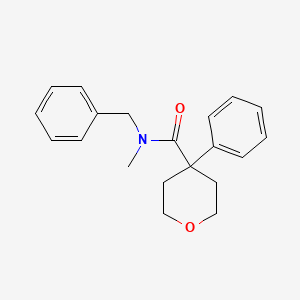
8-quinolinyl (4-chlorophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-quinolinyl (4-chlorophenyl)acetate, also known as QCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. QCA is a derivative of chloroquine, a well-known antimalarial drug, and has been shown to have a range of biological effects that make it a valuable tool for studying various physiological and biochemical processes.
Mecanismo De Acción
8-quinolinyl (4-chlorophenyl)acetate is believed to exert its biological effects by inhibiting lysosomal function and inducing autophagy. It has also been shown to modulate the activity of various signaling pathways, including the mTOR pathway. Additionally, 8-quinolinyl (4-chlorophenyl)acetate has been shown to have direct effects on mitochondrial function, including the inhibition of complex III of the electron transport chain.
Biochemical and Physiological Effects:
Studies have shown that 8-quinolinyl (4-chlorophenyl)acetate can induce autophagy in a variety of cell types, including cancer cells, and can also inhibit the growth and proliferation of cancer cells. 8-quinolinyl (4-chlorophenyl)acetate has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 8-quinolinyl (4-chlorophenyl)acetate has been shown to have antiviral effects against a range of viruses, including Zika virus and dengue virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 8-quinolinyl (4-chlorophenyl)acetate in scientific research is its ability to induce autophagy and modulate lysosomal function. This makes it a valuable tool for studying various cellular processes, including protein degradation and organelle turnover. However, one limitation of using 8-quinolinyl (4-chlorophenyl)acetate is its potential toxicity, particularly at high concentrations. Careful dose-response studies are necessary to ensure that 8-quinolinyl (4-chlorophenyl)acetate is used safely and effectively in laboratory experiments.
Direcciones Futuras
There are several potential future directions for research on 8-quinolinyl (4-chlorophenyl)acetate. One area of interest is the development of 8-quinolinyl (4-chlorophenyl)acetate derivatives with improved potency and selectivity for specific targets. Additionally, further studies are needed to fully elucidate the mechanisms of action of 8-quinolinyl (4-chlorophenyl)acetate and its potential therapeutic applications in various disease states. Finally, the use of 8-quinolinyl (4-chlorophenyl)acetate in combination with other compounds, such as chemotherapeutic agents, may enhance its therapeutic potential and improve treatment outcomes.
Métodos De Síntesis
The synthesis of 8-quinolinyl (4-chlorophenyl)acetate involves the reaction of 4-chlorobenzoyl chloride with 8-aminoquinoline in the presence of a suitable base, followed by acetylation with acetic anhydride. This method has been optimized to produce high yields of pure 8-quinolinyl (4-chlorophenyl)acetate with minimal side products.
Aplicaciones Científicas De Investigación
8-quinolinyl (4-chlorophenyl)acetate has been used in a wide range of scientific research applications, including studies of autophagy, lysosomal function, and mitochondrial dysfunction. It has also been investigated for its potential as a therapeutic agent in the treatment of cancer, neurodegenerative diseases, and viral infections.
Propiedades
IUPAC Name |
quinolin-8-yl 2-(4-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c18-14-8-6-12(7-9-14)11-16(20)21-15-5-1-3-13-4-2-10-19-17(13)15/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSSBWPHRGOYKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(=O)CC3=CC=C(C=C3)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Quinolinyl (4-chlorophenyl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5806836.png)


![N-[2-methyl-5-(propionylamino)phenyl]benzamide](/img/structure/B5806854.png)
![N'-[(5-bromo-2-furoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5806862.png)
![methyl 4,5-dimethyl-2-[(1-pyrrolidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5806887.png)
![2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide](/img/structure/B5806890.png)

![4-(3-{[(2-{3-[4-(dimethylamino)phenyl]-1-methyl-2-propen-1-ylidene}hydrazino)(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5806899.png)
![4-{[(5-chloro-2-methoxybenzoyl)amino]methyl}benzoic acid](/img/structure/B5806900.png)



